molecular formula C24H22N6O3 B2847027 N-(4-acetamidophenyl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 1105239-49-3

N-(4-acetamidophenyl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No. B2847027
CAS RN: 1105239-49-3
M. Wt: 442.479
InChI Key: AZGBCCKGMCEJRX-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C24H22N6O3 and its molecular weight is 442.479. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity : Research on pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes, demonstrating significant antioxidant activity through various in vitro assays. Such compounds, through their coordination chemistry, offer insights into the development of antioxidants with potential therapeutic applications (Chkirate et al., 2019).

Antimicrobial and Antifungal Properties : Several studies have synthesized novel heterocyclic compounds incorporating pyrazole or acetamide moieties, which exhibited significant antimicrobial and antifungal activities. This suggests the potential of such compounds, including the one , in the development of new antimicrobial agents with broad-spectrum efficacy (Darwish et al., 2014); (Saravanan et al., 2010).

Synthesis of Novel Heterocycles : The synthesis of novel heterocycles, such as pyridine and pyrazole derivatives, from compounds structurally related to the one , illustrates the versatility of these chemical frameworks in creating diverse biologically active molecules. These synthetic pathways contribute to pharmaceutical research, particularly in the search for new therapeutic agents (Rady & Barsy, 2006).

Antitumor Activities : Compounds containing pyrazole moieties have been explored for their antitumor activities, with some derivatives showing effectiveness surpassing that of known drugs like doxorubicin. This highlights the potential cancer therapeutic applications of compounds with similar structural characteristics (Alqasoumi et al., 2009).

Antioxidant, Analgesic, and Anti-inflammatory Properties : The synthesis and evaluation of compounds similar to the one have demonstrated notable DPPH radical scavenging activity, along with analgesic and anti-inflammatory activities. Such findings suggest possible applications in developing treatments for conditions associated with oxidative stress, pain, and inflammation (Nayak et al., 2014).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O3/c1-15(31)26-17-9-11-18(12-10-17)27-21(32)14-29-24(33)23-20(22(28-29)16-7-8-16)13-25-30(23)19-5-3-2-4-6-19/h2-6,9-13,16H,7-8,14H2,1H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGBCCKGMCEJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4)C(=N2)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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